molecular formula C17H20ClNO2S B12738522 3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- CAS No. 178870-34-3

3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-

Cat. No.: B12738522
CAS No.: 178870-34-3
M. Wt: 337.9 g/mol
InChI Key: RACYHELXUARKEK-UHFFFAOYSA-N
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Description

3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- is a synthetic organic compound that belongs to the class of furancarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may involve the following steps:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carbothioamide group: This step involves the reaction of the furan derivative with thiourea or similar reagents under controlled conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to amines or other derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Furancarboxamides: Compounds with similar structures but different substituents.

    Thioamides: Compounds with similar functional groups but different core structures.

Uniqueness

3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

178870-34-3

Molecular Formula

C17H20ClNO2S

Molecular Weight

337.9 g/mol

IUPAC Name

N-[4-chloro-3-(3-methylbutoxy)phenyl]-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C17H20ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-5,7,9-11H,6,8H2,1-3H3,(H,19,22)

InChI Key

RACYHELXUARKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCCC(C)C

Origin of Product

United States

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